molecular formula C20H31N3O3S B5871356 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No. B5871356
M. Wt: 393.5 g/mol
InChI Key: RGAUMBOGDPWADJ-UHFFFAOYSA-N
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Description

4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name N-(3-(1-pyrrolidinyl)propyl)-4-(methylsulfonyl)-N-(1-piperidinyl)benzamide. In

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide involves its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the conversion of carbon dioxide to bicarbonate ions in the body. By inhibiting this enzyme, 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide can lead to changes in pH levels in the body.
Biochemical and Physiological Effects:
In addition to its effects on carbonic anhydrase, 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been found to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of research could focus on the development of new inhibitors of carbonic anhydrase based on the structure of this compound. Another area of research could investigate the potential use of this compound in the treatment of cancer or other diseases. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide involves several steps. The first step is the synthesis of 4-methyl-N-(1-piperidinyl)benzamide, which is then reacted with methanesulfonyl chloride to form 4-methyl-N-(1-piperidinyl)-N-methylsulfonylbenzamide. This compound is then reacted with 1-pyrrolidinepropanol to form the final product, 4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide.

Scientific Research Applications

4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied for its potential use in scientific research. This compound has been found to have a variety of effects on the body, including its ability to act as a potent inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition can lead to changes in pH levels.

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-17-8-9-18(20(24)21-10-7-13-22-11-5-6-12-22)16-19(17)27(25,26)23-14-3-2-4-15-23/h8-9,16H,2-7,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAUMBOGDPWADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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